N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide
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Overview
Description
N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide is an organic compound with a complex structure that includes an acetyl group, a chloro-substituted phenyl ring, and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide typically involves multiple steps. One common method includes the acetylation of aniline derivatives followed by chlorination and sulfonylation reactions. The reaction conditions often require the use of specific reagents such as acetic anhydride, thionyl chloride, and methanesulfonyl chloride under controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium thiolate for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide involves its interaction with specific molecular targets. The chloro and sulfonyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biological pathways, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-N-{2-[bromo(methanesulfonyl)methyl]phenyl}acetamide
- N-Acetyl-N-{2-[iodo(methanesulfonyl)methyl]phenyl}acetamide
- N-Acetyl-N-{2-[fluoro(methanesulfonyl)methyl]phenyl}acetamide
Uniqueness
N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide is unique due to the presence of the chloro group, which can undergo specific substitution reactions that other halogenated analogs may not. Additionally, the combination of the acetyl and sulfonyl groups provides distinct chemical properties that can be exploited in various applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
68882-94-0 |
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Molecular Formula |
C12H14ClNO4S |
Molecular Weight |
303.76 g/mol |
IUPAC Name |
N-acetyl-N-[2-[chloro(methylsulfonyl)methyl]phenyl]acetamide |
InChI |
InChI=1S/C12H14ClNO4S/c1-8(15)14(9(2)16)11-7-5-4-6-10(11)12(13)19(3,17)18/h4-7,12H,1-3H3 |
InChI Key |
IMUWANZVVXYOCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1C(S(=O)(=O)C)Cl)C(=O)C |
Origin of Product |
United States |
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